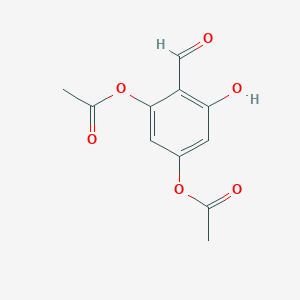

2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-acetyloxy-4-formyl-5-hydroxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O6/c1-6(13)16-8-3-10(15)9(5-12)11(4-8)17-7(2)14/h3-5,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULYROKRCRZRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of 2,4,6 Trihydroxybenzaldehyde 2,4 Diacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

Proton (¹H) NMR Spectral Analysis

No experimental ¹H NMR spectra for 2,4,6-Trihydroxybenzaldehyde (B105460) 2,4-Diacetate are publicly available. This analysis would typically provide information on the chemical environment of each proton, their integrations corresponding to the number of protons, and their splitting patterns (multiplicity) indicating adjacent protons.

Carbon-13 (¹³C) NMR Spectral Analysis

Similarly, there is no available experimental ¹³C NMR data for this compound. A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical shifts, which indicate their electronic environment (e.g., aromatic, carbonyl, methyl).

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)

Advanced 2D NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing connectivity within the molecule.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, typically through two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range correlations between protons and carbons (typically 2-3 bonds), helping to piece together the molecular structure. Without initial 1D NMR data, these advanced analyses cannot be performed or discussed for the specific compound .

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No HRMS data for 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate has been found. This technique provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, typically showing the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). No ESI-MS spectra for this specific compound are documented in available sources.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds.

While direct experimental IR spectral data for this compound is not extensively available in peer-reviewed literature, a detailed analysis can be inferred from the well-documented spectrum of its parent compound, 2,4,6-Trihydroxybenzaldehyde, and the known effects of acetylation on the vibrational modes of phenolic and hydroxyl groups.

Analysis of 2,4,6-Trihydroxybenzaldehyde (Parent Compound):

The IR spectrum of 2,4,6-Trihydroxybenzaldehyde exhibits characteristic absorption bands that are indicative of its phenolic hydroxyl groups, aldehyde group, and the aromatic ring. nih.govnist.gov A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydrogen-bonded hydroxyl groups. The aldehyde C-H stretching vibration usually appears as a weaker band around 2850-2750 cm⁻¹. The C=O stretching of the aldehyde group gives rise to a strong absorption band in the range of 1650-1630 cm⁻¹, often shifted to a lower frequency due to intramolecular hydrogen bonding with the adjacent hydroxyl groups. The aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

Predicted Vibrational Modes for this compound:

Upon di-acetylation of 2,4,6-Trihydroxybenzaldehyde at positions 2 and 4, significant changes in the IR spectrum are expected. The introduction of two acetate (B1210297) groups introduces new vibrational modes and modifies existing ones.

Ester Carbonyl (C=O) Stretching: The most prominent new feature would be the appearance of one or more strong absorption bands in the region of 1770-1750 cm⁻¹. These bands are characteristic of the C=O stretching vibrations of the newly formed phenyl acetate groups. The exact position of these bands can be influenced by the electronic effects of the aromatic ring and the remaining hydroxyl and aldehyde groups.

C-O Stretching: Strong bands corresponding to the C-O stretching vibrations of the acetate groups are expected to appear in the 1250-1180 cm⁻¹ (asymmetric) and 1100-1000 cm⁻¹ (symmetric) regions.

Hydroxyl (O-H) Stretching: The broad O-H stretching band present in the parent compound would be significantly altered. With two of the three hydroxyl groups acetylated, the intensity of this broad band is expected to decrease. A sharper, free O-H stretching band for the remaining hydroxyl group at position 6 might be observed around 3600-3500 cm⁻¹, depending on the extent of intermolecular hydrogen bonding in the solid state.

Aldehyde Group Vibrations: The aldehyde C-H and C=O stretching vibrations are expected to be present, although their positions might be slightly shifted due to the change in the electronic environment of the aromatic ring upon acetylation.

The following table provides a comparison of the key vibrational modes of 2,4,6-Trihydroxybenzaldehyde and the predicted modes for its 2,4-diacetate derivative.

| Functional Group | Vibrational Mode | 2,4,6-Trihydroxybenzaldehyde (cm⁻¹) | This compound (Predicted, cm⁻¹) |

| Hydroxyl | O-H Stretch | 3200-3600 (Broad) | ~3500 (Sharper, reduced intensity) |

| Aldehyde | C-H Stretch | 2850-2750 | 2850-2750 |

| Aldehyde | C=O Stretch | 1650-1630 | 1660-1640 |

| Ester | C=O Stretch | N/A | 1770-1750 |

| Aromatic Ring | C=C Stretch | 1600-1450 | 1600-1450 |

| Ester | C-O Stretch | N/A | 1250-1180 and 1100-1000 |

This interactive table summarizes the expected shifts in IR absorption frequencies upon acetylation.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering a definitive view of the molecule's solid-state architecture.

As of the current body of scientific literature, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, definitive experimental data on its crystal system, space group, unit cell dimensions, and detailed molecular geometry in the solid state are not available.

Without experimental data for this compound, any discussion of its solid-state architecture would be purely speculative. A future crystallographic study would be necessary to determine its precise molecular conformation, the planarity of the molecule, and the nature of the intermolecular interactions, such as hydrogen bonding involving the remaining hydroxyl group and potential C-H···O interactions.

Chemical Reactivity and Transformation Pathways of 2,4,6 Trihydroxybenzaldehyde 2,4 Diacetate

Hydrolytic Stability and Deacetylation Reactions

The acetyl groups on 2,4,6-Trihydroxybenzaldehyde (B105460) 2,4-Diacetate serve as protecting groups for the phenolic hydroxyls, and their stability is pH-dependent. Under neutral conditions, the ester linkages are relatively stable. However, they are susceptible to hydrolysis under both acidic and basic conditions to yield the parent compound, 2,4,6-Trihydroxybenzaldehyde.

Acid-Catalyzed Deacetylation: In the presence of a strong acid and water, the carbonyl oxygen of the acetate (B1210297) group is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is a reversible equilibrium, but can be driven to completion by using a large excess of water or by removing the acetic acid byproduct.

Base-Catalyzed Deacetylation (Saponification): This is a more common and often more efficient method for deacetylation. The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This reaction is irreversible as the resulting phenoxide and carboxylic acid are converted to the corresponding carboxylate salt. Mild bases such as sodium bicarbonate can also effect deacetylation, offering a green alternative to harsher conditions. asianpubs.org The rate of this reaction is influenced by the nature of the substituents on the aromatic ring; electron-withdrawing groups can accelerate the process. asianpubs.org

A comparative overview of deacetylation conditions for phenolic acetates is presented in the table below.

| Catalyst/Reagent | Solvent | Temperature | Typical Reaction Time | Yield (%) |

| Sodium Bicarbonate | Water | Room Temperature | 5-10 hours | High (up to 98%) asianpubs.org |

| Acetyl Chloride (catalytic) | Methanol | Not specified | Not specified | High |

| Porcine Pancreas Lipase | Tetrahydrofuran | Not specified | Not specified | Selective |

This table presents general conditions for the deacetylation of phenolic acetates and is illustrative of the expected reactivity for 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is highly activated towards electrophilic substitution due to the presence of three oxygen-containing substituents (one hydroxyl and two acetyloxy groups), which are all ortho, para-directing. The free hydroxyl group at the 6-position is a powerful activating group, more so than the acetyloxy groups. Therefore, electrophilic attack is most likely to occur at the remaining unsubstituted position on the ring (position 5).

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with nitric acid in the presence of a catalyst would likely lead to the introduction of a nitro group at the 5-position.

Halogenation: Bromination or chlorination, typically with a Lewis acid catalyst, would also be expected to occur at the 5-position.

Friedel-Crafts Alkylation and Acylation: These reactions are also plausible, though the presence of the deactivating aldehyde group and the potential for side reactions with the hydroxyl and acetate groups would need to be considered.

Nucleophilic aromatic substitution, on the other hand, is generally disfavored on such an electron-rich ring system. For nucleophilic aromatic substitution to occur, the ring typically needs to be substituted with strong electron-withdrawing groups, which is not the case here.

Condensation Reactions Involving the Aldehyde Moiety

The aldehyde group of this compound is a key site for a variety of condensation reactions. These reactions involve the nucleophilic addition to the carbonyl carbon followed by the elimination of water. The parent compound, 2,4,6-Trihydroxybenzaldehyde, is known to be a reactant in the synthesis of various biologically active molecules through such transformations. sigmaaldrich.comsigmaaldrich.com

Examples of condensation reactions include:

Schiff Base Formation: Reaction with primary amines yields imines, also known as Schiff bases. 2,4,6-Trihydroxybenzaldehyde is used in the synthesis of non-complex Schiff base hydrazones. sigmaaldrich.comsigmaaldrich.com

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde group into an alkene.

Aldol Condensation: While this compound lacks alpha-hydrogens and cannot self-condense via an enolate mechanism, it can act as the electrophilic partner in crossed-aldol reactions with other enolizable aldehydes or ketones.

Knoevenagel Condensation: Reaction with compounds containing an active methylene group (e.g., malonic acid derivatives) in the presence of a weak base would lead to the formation of a new carbon-carbon double bond.

The reactivity of the aldehyde group in condensation reactions is summarized in the following table.

| Reaction Type | Reagent | Functional Group Transformation |

| Schiff Base Formation | Primary Amine (R-NH₂) | Aldehyde → Imine |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Aldehyde → Alkene |

| Knoevenagel Condensation | Active Methylene Compound | Aldehyde → α,β-Unsaturated system |

Redox Chemistry of the Carbonyl and Aromatic Systems

The aldehyde and the phenolic system of this compound can undergo various redox reactions.

Oxidation:

The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate, chromic acid, or milder reagents like Tollens' reagent or Fehling's solution.

The phenolic ring system, especially with the free hydroxyl group, is susceptible to oxidation, which can lead to the formation of quinone-type structures or polymerization, particularly under harsh oxidizing conditions or in the presence of certain enzymes. A specific example of the oxidation of a hydroxylated phenyl aldehyde is the Dakin oxidation, where hydrogen peroxide in a basic medium converts the aldehyde to a phenol and a carboxylate. wikipedia.org

Reduction:

The aldehyde group can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation (e.g., with H₂ over a palladium catalyst) would also reduce the aldehyde.

Under more forcing conditions, catalytic hydrogenation could potentially lead to the reduction of the aromatic ring, though this is generally more difficult to achieve.

The following table outlines the expected products from key redox reactions.

| Reaction Type | Reagent(s) | Affected Moiety | Product Functional Group |

| Aldehyde Oxidation | KMnO₄ or Tollens' Reagent | Aldehyde | Carboxylic Acid |

| Dakin Oxidation | H₂O₂ / base | Aldehyde / Aromatic Ring | Phenol / Carboxylate |

| Aldehyde Reduction | NaBH₄ or LiAlH₄ | Aldehyde | Primary Alcohol |

| Catalytic Hydrogenation | H₂ / Pd | Aldehyde | Primary Alcohol |

Derivatives and Analogues of 2,4,6 Trihydroxybenzaldehyde 2,4 Diacetate

Synthesis of Variously Acylated Phloroglucinol (B13840) Aldehyde Derivatives

The synthesis of acylated phloroglucinol aldehyde derivatives is a cornerstone of medicinal and synthetic chemistry, leveraging the high reactivity of the phloroglucinol ring towards electrophilic substitution. The most prevalent method for introducing acyl groups onto the phloroglucinol core is the Friedel-Crafts acylation. sci-hub.se This reaction typically involves the use of an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.org However, greener alternatives utilizing solid acid catalysts or solvent-free conditions are gaining prominence.

The selective acylation of 2,4,6-trihydroxybenzaldehyde (B105460) to yield its diacetate derivative underscores the nuanced control that can be achieved in these syntheses. The strategic choice of reaction conditions, including the solvent, temperature, and nature of the acylating agent and catalyst, can direct the acylation to specific hydroxyl groups, leading to mono-, di-, or tri-acylated products. For instance, the use of milder catalysts can favor the formation of mono- and di-acylated derivatives, while stronger Lewis acids and harsher conditions tend to drive the reaction towards the tri-acylated product.

Beyond simple acetate (B1210297) groups, a wide variety of acyl chains can be introduced to the phloroglucinol aldehyde scaffold. This allows for the systematic exploration of structure-activity relationships by varying the length, branching, and substitution of the acyl moieties. The synthesis of these derivatives often follows similar synthetic routes, with the appropriate acylating agent being substituted for acetic anhydride or acetyl chloride.

| Acylating Agent | Catalyst | Primary Product(s) | Reference |

| Acetic Anhydride | Zinc Oxide (ZnO) | Mono- and Di-acetylated phloroglucinols | organic-chemistry.org |

| Acyl Chlorides | Aluminum Chloride (AlCl₃) | Mono-, Di-, and Tri-acylated phloroglucinols | organic-chemistry.org |

| Carboxylic Acids | Cyanuric Chloride/AlCl₃ | Mono-acylated aromatic ethers | organic-chemistry.org |

| Acyl Imidazoles | N-Heterocyclic Carbene (NHC) and Organic Photoredox Catalyst | meta-Selective acylated arenes | thieme.de |

This table provides examples of different acylation methods that can be applied to the synthesis of acylated phloroglucinol derivatives.

Functionalization Strategies for the Aromatic Core

The aromatic core of 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate presents multiple avenues for further functionalization, enabling the introduction of a diverse range of substituents to modulate the molecule's properties. The high electron density of the phloroglucinol ring makes it susceptible to various electrophilic aromatic substitution reactions.

One common strategy involves the alkylation of the aromatic core. This can be achieved through Friedel-Crafts alkylation, which introduces alkyl groups onto the ring. These alkyl substituents can influence the lipophilicity and steric profile of the molecule. For example, the introduction of a prenyl group is a common modification found in naturally occurring phloroglucinol derivatives with interesting biological activities.

Furthermore, the aldehyde group itself can serve as a handle for a variety of chemical transformations. These include oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine or oxime. Such modifications can dramatically alter the electronic and steric properties of this position, leading to derivatives with distinct biological profiles. For instance, the aldehyde can be a precursor for the synthesis of chalcones and other related flavonoids. researchgate.net

| Reaction Type | Reagents and Conditions | Functional Group Introduced/Modified |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid | Alkyl group |

| Etherification (Williamson) | Alkyl halide, Base | O-Alkyl group |

| Oxidation of Aldehyde | Oxidizing agent (e.g., KMnO₄, CrO₃) | Carboxylic acid |

| Reduction of Aldehyde | Reducing agent (e.g., NaBH₄, LiAlH₄) | Hydroxymethyl group |

| Imine Formation | Primary amine | Imine (Schiff base) |

This table outlines common strategies for the functionalization of the aromatic core and the aldehyde group of phloroglucinol derivatives.

Modifications of the Acetate Functional Groups

The acetate groups in this compound are not merely protecting groups but can be strategically modified to fine-tune the molecule's properties. The ester linkages of the acetate groups are susceptible to hydrolysis, which can be achieved under acidic or basic conditions to regenerate the free hydroxyl groups. This selective deprotection can be a key step in the synthesis of more complex derivatives where differential reactivity of the hydroxyl groups is required.

Beyond simple hydrolysis, the acetate groups can be replaced by other ester functionalities. This can be accomplished by first hydrolyzing the acetates and then re-acylating the resulting hydroxyl groups with different acyl chlorides or anhydrides. This allows for the introduction of a wide variety of ester groups with varying chain lengths, branching, and electronic properties. For instance, the introduction of longer-chain fatty acid esters can significantly increase the lipophilicity of the molecule.

Furthermore, the acetate groups can be converted into other functional groups. For example, reduction of the ester can yield the corresponding alcohol. While this is a more challenging transformation than the reduction of the aldehyde, it can be achieved with powerful reducing agents like lithium aluminum hydride.

| Modification | Reagents and Conditions | Resulting Functional Group |

| Hydrolysis | Acid or Base | Hydroxyl |

| Transesterification | Alcohol, Acid or Base catalyst | Different Ester |

| Reduction | Strong reducing agent (e.g., LiAlH₄) | Hydroxyl |

This table summarizes key modifications that can be performed on the acetate functional groups of this compound.

Design and Synthesis of Structurally Related Bioisosteres

Bioisosterism is a powerful strategy in drug design that involves the substitution of a functional group with another group that has similar steric, electronic, or physicochemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. In the context of this compound, bioisosteric replacements can be considered for the aldehyde, hydroxyl, and acetate functionalities.

The aldehyde group, for instance, can be replaced by other electron-withdrawing groups that can act as hydrogen bond acceptors. Examples include a nitrile, a ketone, or a nitro group. The synthesis of these analogues would typically involve starting from a different phloroglucinol derivative or modifying the aldehyde group of an existing intermediate.

The phenolic hydroxyl groups are crucial for the antioxidant and other biological activities of many phloroglucinols. Bioisosteric replacements for hydroxyl groups can include amines, thiols, or even a fluorine atom, although the latter would significantly alter the electronic properties. The synthesis of such analogues would require specialized starting materials and synthetic routes.

The acetate groups can be replaced by a variety of other functional groups that can mimic their size and electronic influence. For example, amide or sulfonamide groups could be introduced as bioisosteric replacements for the ester linkage. The synthesis of these analogues would involve the formation of an amide or sulfonamide bond instead of an ester bond during the acylation step.

The rational design of these bioisosteres often relies on computational modeling to predict how the structural changes will affect the molecule's interaction with its biological target. The synthesis of these designed compounds then provides experimental validation of the computational predictions and can lead to the discovery of novel derivatives with enhanced properties.

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

| Aldehyde (-CHO) | Nitrile (-CN) | Similar size and electronics, hydrogen bond acceptor |

| Aldehyde (-CHO) | Ketone (-COR) | Maintain carbonyl for hydrogen bonding |

| Hydroxyl (-OH) | Amine (-NH₂) | Hydrogen bond donor/acceptor |

| Hydroxyl (-OH) | Thiol (-SH) | Similar size and acidity |

| Acetate (-OCOCH₃) | Amide (-NHCOCH₃) | Similar size and hydrogen bonding potential |

| Acetate (-OCOCH₃) | Sulfonamide (-NHSO₂CH₃) | Altered electronic and metabolic stability |

This table presents potential bioisosteric replacements for the key functional groups in this compound.

Mechanistic Investigations Involving 2,4,6 Trihydroxybenzaldehyde 2,4 Diacetate

Elucidation of Reaction Mechanisms in its Synthesis

The synthesis of 2,4,6-Trihydroxybenzaldehyde (B105460) 2,4-Diacetate involves the selective acylation of 2,4,6-Trihydroxybenzaldehyde. The mechanism of this reaction is predicated on the principles of electrophilic aromatic substitution, specifically the acylation of a highly activated aromatic ring. The three hydroxyl groups of 2,4,6-Trihydroxybenzaldehyde are strong activating groups, directing electrophiles to the ortho and para positions. The aldehyde group, being a deactivating group, also influences the regioselectivity of the reaction.

The selective di-acetylation at the 2 and 4 positions suggests a nuanced interplay of steric and electronic effects. A plausible mechanism involves the following steps:

Formation of the Acylating Agent: In a typical acetylation reaction using acetic anhydride (B1165640) and a catalyst (e.g., a mild acid or base), the acetyl cation (CH₃CO⁺) or a polarized complex is generated as the active electrophile.

Nucleophilic Attack: The electron-rich aromatic ring of 2,4,6-Trihydroxybenzaldehyde attacks the electrophilic acetyl group. The hydroxyl groups at positions 2, 4, and 6 donate electron density into the ring, making the ortho and para carbons highly nucleophilic.

Formation of the Sigma Complex (Arenium Ion): The attack results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge is delocalized across the aromatic ring and the oxygen atoms of the hydroxyl groups.

Deprotonation and Aromatization: A base in the reaction mixture removes a proton from the carbon atom to which the acetyl group has attached, restoring the aromaticity of the ring and yielding the acetylated product.

The regioselectivity for di-acetylation at the 2 and 4 positions over the 6 position can be attributed to steric hindrance from the adjacent aldehyde group at the 1 position, which would make the 6-hydroxyl group less accessible to the acylating agent.

Kinetic Studies of Derivatization and Transformation Processes

The rate of acylation of phenolic compounds is influenced by several factors, including:

Nucleophilicity of the Phenol: The electron-donating ability of the substituents on the aromatic ring significantly affects its nucleophilicity. The three hydroxyl groups in 2,4,6-Trihydroxybenzaldehyde make it a highly reactive nucleophile.

Nature of the Acylating Agent: The reactivity of the acylating agent (e.g., acetic anhydride, acetyl chloride) plays a crucial role.

Catalyst: The type and concentration of the catalyst can dramatically alter the reaction rate.

Solvent: The polarity of the solvent can influence the stability of the transition states and intermediates.

Temperature: As with most chemical reactions, the rate of acylation typically increases with temperature.

Below is a table of analogous kinetic data for the acetylation of a related compound, providing a comparative framework.

| Phenolic Compound | Acylating Agent | Catalyst | Temperature (°C) | Rate Constant (k) |

| Phloroglucinol (B13840) | Acetic Anhydride | Pyridine | 25 | Data Not Available |

| 2,4-Dihydroxybenzaldehyde | Acetic Anhydride | Sodium Acetate (B1210297) | 100 | Data Not Available |

Note: Specific rate constants for these analogous reactions are not provided as they are highly dependent on the precise reaction conditions and are not directly transferable. This table illustrates the typical parameters investigated in such kinetic studies.

Mechanistic Pathways in its Role as a Synthetic Precursor

While specific synthetic applications of 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate are not widely reported, its structure suggests its potential role as a synthetic precursor where the diacetate groups serve as protecting groups. The acetyl groups can mask the reactivity of the hydroxyl groups at the 2 and 4 positions, allowing for selective reactions to occur at the remaining hydroxyl group at the 6 position or the aldehyde group.

A plausible mechanistic pathway involving this compound as a precursor could be:

Selective Reaction at the 6-OH or Aldehyde Group: With the 2- and 4-hydroxyl groups protected, a reaction such as etherification or esterification could be selectively performed at the 6-hydroxyl group. Alternatively, the aldehyde group could undergo reactions like condensation or oxidation.

Deprotection: Following the desired transformation, the acetyl groups can be removed through hydrolysis (acidic or basic) to regenerate the free hydroxyl groups at the 2 and 4 positions.

This strategy would be valuable in the multi-step synthesis of complex molecules where regioselectivity is crucial. The acetyl protecting groups offer a means to control the reactivity of the different functional groups within the molecule.

Computational and Theoretical Studies of 2,4,6 Trihydroxybenzaldehyde 2,4 Diacetate

Molecular Dynamics and Conformational Analysis

Molecular dynamics simulations could provide detailed insights into the conformational flexibility of 2,4,6-Trihydroxybenzaldehyde (B105460) 2,4-Diacetate. Such studies would reveal the preferred orientations of the acetate (B1210297) and hydroxyl groups, as well as the aldehyde functional group. By simulating the molecule's behavior over time in a solvated environment, researchers could identify stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets.

Key parameters that would be investigated in a molecular dynamics study include:

| Parameter | Description |

| Dihedral Angles | Rotation around the bonds connecting the acetate groups and the aldehyde group to the benzene (B151609) ring. |

| Hydrogen Bonding | Intramolecular and intermolecular hydrogen bond formation involving the hydroxyl and carbonyl groups. |

| Solvent Effects | The influence of the surrounding solvent on the conformational preferences of the molecule. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be instrumental in elucidating the electronic structure and reactivity of 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate. These calculations can provide a wealth of information, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

From these fundamental properties, various reactivity descriptors can be calculated to predict how the molecule will behave in chemical reactions.

Predicted Electronic Properties and Reactivity Descriptors:

| Property | Predicted Significance |

| HOMO-LUMO Gap | A smaller energy gap would suggest higher reactivity. |

| Electron Density | Would indicate the most electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. |

| Electrostatic Potential | Would map the positive and negative regions of the molecule, providing insights into intermolecular interactions. |

In Silico Modeling of Molecular Interactions (general)

In silico modeling techniques, particularly molecular docking, could be employed to predict and analyze the interactions of this compound with various biological macromolecules, such as enzymes or receptors. These simulations would help in identifying potential binding modes and the key intermolecular forces driving the interaction.

Common types of interactions that would be analyzed include:

Hydrogen Bonds: Between the hydroxyl and carbonyl groups of the ligand and polar residues in the binding site.

Hydrophobic Interactions: Involving the aromatic ring of the ligand and nonpolar residues of the protein.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data to confirm the molecular structure and assign spectral features.

Predicted Spectroscopic Data:

| Spectroscopy | Predicted Information |

| ¹H and ¹³C NMR | Chemical shifts for the hydrogen and carbon atoms, aiding in structural elucidation. |

| Infrared (IR) | Vibrational frequencies corresponding to the various functional groups (C=O, O-H, C-O, C-H). |

| UV-Vis | Electronic transitions and the corresponding absorption wavelengths. |

While specific studies on this compound are lacking, the computational methodologies described above are standard approaches for characterizing the structural, electronic, and interactive properties of organic molecules. Future research applying these techniques to this specific compound would provide valuable scientific insights.

Applications of 2,4,6 Trihydroxybenzaldehyde 2,4 Diacetate in Advanced Organic Synthesis

Role as a Versatile Chemical Building Block in Complex Molecule Construction

The unique structure of 2,4,6-Trihydroxybenzaldehyde (B105460), derived from phloroglucinol (B13840), renders it an exceptionally versatile building block. Its reactivity is characterized by the electrophilic nature of the aldehyde group and the nucleophilic character of the electron-rich aromatic ring, which is activated by three hydroxyl groups. This dual reactivity is harnessed in a multitude of synthetic strategies.

The diacetate form is particularly useful as it moderates the high reactivity of the parent triol, preventing unwanted side reactions and allowing for sequential chemical modifications. After a desired transformation, the acetate (B1210297) groups can be easily removed through hydrolysis, restoring the free hydroxyl groups for subsequent steps. This "protect-react-deprotect" strategy is fundamental in multi-step syntheses. Researchers have utilized this compound as a starting material in the total synthesis of numerous natural products, including neuroprotective agents and complex flavan-alkaloids. mdpi.comnih.gov For example, its role has been demonstrated in the synthesis of erectquione A, a key intermediate that can undergo Diels-Alder reactions to form various other natural products. rsc.org

Precursor for Flavonoid-derived Compounds (e.g., anthocyanins, coumarins)

The phloroglucinol core of 2,4,6-Trihydroxybenzaldehyde is the characteristic A-ring precursor for a vast array of flavonoid and related phenolic compounds. The diacetate derivative facilitates controlled condensations to build the central heterocyclic ring of these structures.

Flavonoids : This compound is a key starting material for synthesizing various flavonoids. It can be transformed through Baeyer–Villiger oxidation and subsequent methylation and acetylation steps to form intermediates necessary for building the flavone (B191248) skeleton. acs.org This pathway has been successfully employed in the total synthesis of hispidulin, a natural flavone. acs.org It is also used in the synthesis of dihydroflavonols and novel flavan-alkaloids. mdpi.comresearchgate.net

Coumarins : The aldehyde is a direct precursor in several coumarin (B35378) syntheses. Through Perkin–Oglialoro condensation with arylacetic acids, it yields 3-arylcoumarins, a class of compounds investigated for their antitumor properties. sciforum.net Furthermore, it serves as the starting material for the multi-step total synthesis of bioactive natural coumarins isolated from licorice, such as glycycoumarin (B191358) and glycyrin. nih.govresearchgate.netnih.gov

Anthocyanins and Related Dyes : While 2,4,6-Trihydroxybenzaldehyde is a known degradation product of anthocyanins under the influence of light or gut microflora, its role as a synthetic precursor is also established. nih.govnih.gov It undergoes aldolic condensation reactions with various acetophenones to produce flavylium (B80283) dyes, which are the core chromophores of anthocyanins. mdpi.com

| Precursor | Reaction Type | Resulting Compound Class | Specific Example(s) |

| 2,4,6-Trihydroxybenzaldehyde | Perkin-Oglialoro Condensation | 3-Arylcoumarins | Antitumor 3-arylcoumarins sciforum.net |

| 2,4,6-Trihydroxybenzaldehyde | Multi-step synthesis | Natural Coumarins | Glycycoumarin, Glycyrin nih.govnih.gov |

| 2,4,6-Trihydroxybenzaldehyde | Aldol Condensation | Flavylium Dyes | Amino-based flavylium salts mdpi.com |

| 2,4,6-Trihydroxybenzaldehyde | Multi-step synthesis | Flavones | Hispidulin acs.org |

Utility in the Synthesis of Pharmacologically Relevant Scaffolds (e.g., anti-HIV agents)

The versatility of 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate extends to the creation of diverse molecular frameworks with significant pharmacological potential. Its ability to serve as a scaffold for building chalcones, flavonoids, and coumarins makes it a valuable starting point for drug discovery programs.

Anti-HIV Agents : A significant application lies in the synthesis of chalcones with anti-HIV properties. Chalcones are typically formed via a Claisen-Schmidt condensation between a benzaldehyde (B42025) and an acetophenone. Chalcones derived specifically from 2,4,6-trihydroxybenzaldehyde have demonstrated notable anti-HIV activity. jchemrev.comjchemrev.comresearchgate.net The total synthesis of a potent anti-HIV chalcone (B49325) from the Desmos genus has also been achieved using this precursor. researchgate.net Additionally, flavone alkaloids synthesized from this starting material have shown HIV-inhibitory effects. mdpi.com

Anticancer Agents : The compound is used to synthesize 3-arylcoumarins that exhibit antiproliferative activity in cancer cell lines, such as MCF-7 breast cancer cells. sciforum.net It is also a precursor in the synthesis of hispidulin, a flavone known to inhibit the proto-oncogene kinase Pim-1, a target in cancer therapy. acs.org

Anti-inflammatory Compounds : Several natural coumarins synthesized from 2,4,6-trihydroxybenzaldehyde, including glycyrin, have shown potent anti-inflammatory activity by inhibiting the activation of key cytokines like TNF-α, IL-6, and IL-1β. nih.govnih.gov

Role in the Formation of Schiff Base Ligands and Derivatives

The aldehyde functional group of 2,4,6-Trihydroxybenzaldehyde reacts readily with primary amines through a condensation reaction to form imines, commonly known as Schiff bases. softbeam.net These compounds are of significant interest in coordination chemistry and materials science.

The reaction provides a straightforward method to synthesize complex organic ligands. unex.es For instance, 2,4,6-trihydroxybenzaldehyde has been condensed with amines like 2-aminopyridin-3-ol to create specific Schiff bases for complexation. bohrium.com The resulting Schiff base ligands, often featuring multiple coordination sites (the imine nitrogen and phenolic oxygens), can chelate with various metal ions. This has been demonstrated in the synthesis of nickel(II) complexes where the Schiff base, derived from 2,4,6-trihydroxybenzaldehyde, acts as a polydentate ligand, forming a stable square planar geometry around the metal center. uow.edu.auresearchgate.net These metal complexes are investigated for their unique electronic, catalytic, and biological properties, including their ability to bind to DNA structures like G-quadruplexes. researchgate.net

| Aldehyde Precursor | Amine Partner | Resulting Product | Application |

| 2,4,6-Trihydroxybenzaldehyde | Primary Aromatic/Aliphatic Amines | Schiff Base (Imine) | Ligand Synthesis unex.es |

| 2,4,6-Trihydroxybenzaldehyde | 1,2-Phenylenediamine | N,N'-bis(2,4,6-trihydroxysalicylidene)diamine | Ligand for Nickel(II) Complexes researchgate.net |

| 2,4,6-Trihydroxybenzaldehyde | 2-Aminopyridin-3-ol | Pyridinol-derived Schiff Base | Metal Complex Formation bohrium.com |

Contributions to the Synthesis of Daphnetin (B354214) Derivatives

The chemical structure of the starting materials dictates the substitution pattern of the final product in coumarin synthesis. Daphnetin and its derivatives are characterized by a 7,8-dihydroxy substitution pattern on the coumarin core. This specific arrangement necessitates a precursor with hydroxyl groups at the 2 and 3 positions of the benzene (B151609) ring (a pyrogallol (B1678534) or 1,2,3-trihydroxybenzene derivative).

2,4,6-Trihydroxybenzaldehyde, being a phloroglucinol (1,3,5-trihydroxybenzene) derivative, does not possess the required adjacent hydroxyl groups to form the 7,8-dihydroxy pattern of daphnetin. Instead, cyclization reactions involving 2,4,6-Trihydroxybenzaldehyde lead to coumarins with a 5,7-dihydroxy substitution pattern. researchgate.net Therefore, while 2,4,6-Trihydroxybenzaldehyde is a valuable precursor for the 5,7-dihydroxy class of coumarins, it is not used for the synthesis of daphnetin or its derivatives.

Applications in the Preparation of Sulfated Organic Molecules

The presence of multiple hydroxyl groups on the aromatic ring of 2,4,6-Trihydroxybenzaldehyde makes it a suitable substrate for sulfation reactions. Sulfation is a critical biological process and a synthetic tool used to modify the properties of molecules, often increasing their water solubility and altering their biological activity. A sulfation reaction involving 2,4,6-trihydroxybenzaldehyde has been reported as part of an effort to create libraries of sulfated small molecules for biological screening. scispace.com The reaction typically involves a sulfating agent that transfers a sulfonyl group (-SO₃) to one or more of the phenolic hydroxyl groups, yielding a sulfated benzaldehyde derivative.

In Vitro Biological Activity and Molecular Interaction Studies of 2,4,6 Trihydroxybenzaldehyde 2,4 Diacetate

Enzyme Inhibition Assays (e.g., α-glucosidase, xanthine (B1682287) oxidase where applicable)

There are no available scientific studies that have specifically investigated the inhibitory effects of 2,4,6-Trihydroxybenzaldehyde (B105460) 2,4-Diacetate on enzymes such as α-glucosidase or xanthine oxidase.

α-Glucosidase: Research into the α-glucosidase inhibitory potential of 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate has not been documented. Such studies would be necessary to determine if this compound could play a role in modulating carbohydrate metabolism.

Xanthine Oxidase: Similarly, the effect of this compound on xanthine oxidase activity has not been reported. Investigations are required to ascertain any potential for this compound to influence purine (B94841) metabolism pathways.

A comprehensive understanding of the enzyme inhibition profile of this compound awaits dedicated enzymatic assays.

Cell-Based Assays for Modulatory Effects on Cellular Processes (e.g., reactive oxygen species modulation, proliferation)

Specific studies on the effects of this compound in cell-based assays are not present in the current body of scientific literature.

Reactive Oxygen Species (ROS) Modulation: There is no available data on whether this compound can modulate the levels of reactive oxygen species in cellular systems.

Cell Proliferation: The impact of this compound on the proliferation of either healthy or cancerous cell lines has not been investigated.

Further research is required to elucidate any potential cellular activities of this compound.

Investigation of Molecular Mechanisms Underlying Observed In Vitro Activities

As there are no reported in vitro activities for this compound, the molecular mechanisms underlying any potential biological effects remain unknown. Mechanistic studies would be contingent on initial findings from enzyme and cell-based assays.

Exploration of Antioxidant Activity via Chemical Assays

There is a lack of published research that has evaluated the antioxidant capacity of this compound through standard chemical assays. Commonly used methods to determine antioxidant potential, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, have not been applied to this specific compound according to available literature. Therefore, its ability to act as a direct antioxidant is currently unconfirmed.

Future Research Directions and Perspectives for 2,4,6 Trihydroxybenzaldehyde 2,4 Diacetate

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 2,4,6-Trihydroxybenzaldehyde (B105460) 2,4-Diacetate is foundational to its study and potential application. While conventional acetylation of the parent compound, 2,4,6-Trihydroxybenzaldehyde, using reagents like acetic anhydride (B1165640) is a standard approach, future research will likely focus on developing more sophisticated and efficient synthetic strategies.

A primary challenge in the chemistry of polyhydroxybenzaldehydes is achieving regioselectivity. The three hydroxyl groups on the 2,4,6-Trihydroxybenzaldehyde ring have different reactivities, which can lead to a mixture of mono-, di-, and tri-acetylated products under standard conditions. Future synthetic methodologies could therefore concentrate on:

Enzyme-Catalyzed Acetylation: Utilizing lipases or other esterases could offer high regioselectivity under mild reaction conditions, selectively acetylating the hydroxyl groups at positions 2 and 4 while leaving the position 6 hydroxyl group free. This would provide a green and efficient route to the desired diacetate.

Orthogonal Protecting Group Strategies: The development of methods involving temporary protecting groups for one or more hydroxyl functions would allow for precise, stepwise acetylation. This approach, while potentially increasing the number of steps, would guarantee the formation of the specific 2,4-diacetate isomer, which is crucial for establishing clear structure-activity relationships.

Flow Chemistry Synthesis: Continuous flow reactors could be employed to improve reaction efficiency, control over reaction parameters (temperature, time, stoichiometry), and enhance safety and scalability. This would be particularly advantageous for optimizing the yield of the desired diacetate and minimizing the formation of byproducts.

Exploration of Undiscovered Chemical Reactivity and Transformations

The chemical personality of 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate is dictated by its three key functional groups: the free phenolic hydroxyl group at position 6, the aldehyde group, and the two acetate (B1210297) esters. The interplay between these groups offers a fertile ground for exploring novel chemical transformations.

Future research should systematically investigate the reactivity of this molecule. Key areas of exploration include:

Selective Aldehyde Transformations: Investigating reactions such as Wittig olefination, Knoevenagel condensation, and reductive amination at the aldehyde position, while preserving the integrity of the acetate groups. The electronic effects of the acetoxy and hydroxy substituents will influence the aldehyde's reactivity, a phenomenon that warrants detailed kinetic and mechanistic studies.

Reactivity of the Free Hydroxyl Group: The remaining phenolic hydroxyl group is a prime site for further functionalization. Research into its etherification, esterification with different acyl groups, or its participation in cyclization reactions could lead to a diverse library of new compounds.

Intramolecular Catalysis and Rearrangements: The specific arrangement of the functional groups may facilitate unique intramolecular reactions. For instance, studies could explore the potential for acyl migration (transesterification) between the hydroxyl and acetate groups under different pH conditions, or the possibility of the ortho-hydroxyl group participating in catalysis of aldehyde reactions.

Rational Design and Synthesis of Derivatives with Targeted Functionalities

A significant impetus for future research is the identification of this compound as a potential anti-HIV agent lgcstandards.com. This finding opens the door for a targeted drug discovery program based on this scaffold. Rational design and synthesis will be pivotal in optimizing its biological activity.

Future efforts in this area should focus on:

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of analogues is required to understand which parts of the molecule are essential for its anti-HIV activity. This would involve:

Modifying the acyl groups of the esters (e.g., replacing acetyl with propionyl, benzoyl, etc.).

Alkylating or acylating the remaining free hydroxyl group.

Converting the aldehyde into other functional groups like oximes, hydrazones, or nitriles.

Prodrug Strategies: Acetylation is a common strategy to increase the bioavailability of phenolic compounds researchgate.net. Future research could explore the synthesis of other ester derivatives to fine-tune the molecule's lipophilicity and metabolic stability, thereby enhancing its pharmacokinetic profile as a potential drug candidate.

Hybrid Molecule Synthesis: Combining the this compound scaffold with other known antiviral pharmacophores could lead to the development of hybrid molecules with potentially synergistic or multi-target activity.

Integration of Advanced Computational Chemistry for Predictive Modeling

To accelerate the discovery process and gain deeper insights into the properties of this compound, the integration of computational chemistry will be indispensable. Predictive modeling can guide synthetic efforts and help rationalize experimental observations.

Key computational approaches for future research include:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict the molecule's geometric and electronic structure, spectroscopic properties (NMR, IR), and reactivity. Calculations can help understand the regioselectivity of acetylation and predict the most likely sites for electrophilic or nucleophilic attack.

Molecular Docking and Dynamics: Given its potential anti-HIV activity, molecular docking simulations can be employed to predict the binding mode of this compound to viral protein targets (e.g., reverse transcriptase, integrase, or protease). Subsequent molecular dynamics (MD) simulations can assess the stability of these interactions and provide insights into the binding thermodynamics.

Pharmacokinetic (ADMET) Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed derivatives. This will allow for the early-stage filtering of candidates with unfavorable profiles, saving significant time and resources in the drug development pipeline.

Expansion of Applications in Chemical Biology and Material Science

Beyond its potential as an antiviral agent, the unique structure of this compound suggests opportunities in broader areas of chemical biology and material science.

Future research should explore:

Chemical Biology Probes: The aldehyde group is a versatile handle for bioconjugation. Derivatives could be synthesized with reporter tags (fluorophores, biotin) or reactive handles (alkynes, azides for click chemistry) to create chemical probes for studying biological systems, potentially for identifying its cellular targets.

Modulation of Other Biological Pathways: The parent compound, 2,4,6-Trihydroxybenzaldehyde, exhibits anticancer and anti-inflammatory activities, partly through the inhibition of NF-κB medchemexpress.com. It is crucial to investigate whether the diacetate derivative retains, enhances, or loses these activities. Acetylation can significantly alter how a molecule interacts with biological targets, and exploring its effect on pathways related to oxidative stress and inflammation is a promising avenue.

Polymer and Material Science: Phenolic aldehydes are precursors for resins and polymers. The distinct reactivity of this compound, with its protected hydroxyls and one free hydroxyl, could be exploited to create novel polymers and functional materials. For example, it could serve as a monomer for creating polyesters or as a cross-linking agent in the synthesis of functional gels or films with tailored properties.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate for laboratory-scale applications?

- Methodological Answer : The compound is typically synthesized via acetylation of 2,4,6-trihydroxybenzaldehyde using acetic anhydride in the presence of a catalyst (e.g., H₂SO₄). Key steps include:

- Maintaining anhydrous conditions to prevent hydrolysis of the acetyl groups.

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to confirm complete conversion.

- Purification via recrystallization using ethanol or column chromatography to isolate the diacetate derivative .

- Critical Considerations : Adjust molar ratios of reagents (e.g., 1:2 aldehyde-to-acetic anhydride) and reaction temperature (60–80°C) to minimize side products like mono- or triacetylated derivatives.

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer : Use a combination of:

- ¹H and ¹³C NMR : To confirm acetyl group positions and aromatic proton environments. For example, acetyl protons appear as singlets at δ 2.2–2.5 ppm, while aromatic protons show distinct splitting patterns .

- FT-IR : Identify carbonyl (C=O) stretches (~1750 cm⁻¹) and hydroxyl (if unacetylated) absorption bands.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 280.06 for C₁₁H₁₂O₆) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use a fume hood to prevent inhalation of fine particulates or vapors during synthesis.

- Storage : Keep in airtight, light-resistant containers at 4°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported LogP values for 2,4,6-Trihydroxybenzaldehyde derivatives?

- Methodological Answer :

- Analytical Validation : Compare experimental LogP values obtained via shake-flask vs. HPLC methods. For example, if a compound shows LogP = -0.5 (shake-flask) vs. 0.2 (HPLC), assess solvent system polarity and pH adjustments to reconcile differences .

- Computational Modeling : Use software like ChemAxon or ACD/Labs to predict LogP, cross-referencing with experimental data to identify outliers.

Q. What mechanisms underlie the apoptotic effects of this compound in cancer cells?

- Methodological Answer :

- Pathway Analysis : Conduct siRNA knockdown studies (e.g., targeting DR3/DR6 receptors) to assess apoptosis dependency. Evidence from lung cancer models shows DR3 upregulation triggers caspase-3/9 activation .

- ROS Modulation : Use DCF-DA assays to quantify intracellular reactive oxygen species (ROS) levels, as acetylated derivatives may alter oxidative stress pathways .

Q. How does acetyl substitution influence the compound’s bioavailability and membrane permeability?

- Methodological Answer :

- Comparative Studies : Synthesize mono-, di-, and triacetylated derivatives and measure:

- LogP : Higher acetylation reduces polarity (e.g., diacetate LogP ~0.5 vs. trihydroxy parent LogP ~-1.5) .

- Caco-2 Permeability Assays : Assess intestinal absorption potential using in vitro monolayer models.

- Molecular Dynamics Simulations : Model interactions with lipid bilayers to predict passive diffusion efficiency.

Data Contradiction Analysis

Q. Why do studies report conflicting cytotoxicity data for this compound across cell lines?

- Methodological Answer :

- Cell-Specific Factors : Test compound efficacy in NCI-H460 (high DR3 expression) vs. A549 (low DR3) lung cancer cells to correlate activity with receptor levels .

- Assay Variability : Standardize MTT/WST-1 protocols (e.g., incubation time, serum concentration) to minimize inter-lab variability.

Tables for Key Properties

| Property | Value/Technique | Reference |

|---|---|---|

| LogP (Diacetate) | ~0.5 (HPLC-derived) | |

| Cytotoxicity (IC₅₀) | 15–25 µM (NCI-H460 cells, 48h exposure) | |

| Key NMR Peaks | δ 2.3 (acetyl), δ 9.8 (aldehyde) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.